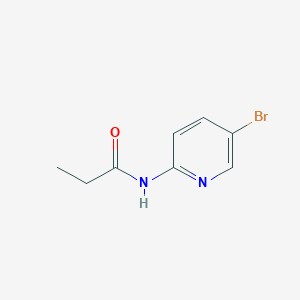

N-(5-bromopyridin-2-yl)propanamide

Descripción general

Descripción

N-(5-bromopyridin-2-yl)propanamide: is an organic compound with the molecular formula C8H9BrN2O . It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 5-position of the pyridine ring and a propanamide group makes this compound unique and of interest in various fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(5-bromopyridin-2-yl)propanamide typically begins with 5-bromopyridine and propanoyl chloride.

Reaction Conditions: The reaction involves the acylation of 5-bromopyridine with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: N-(5-bromopyridin-2-yl)propanamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include amines and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Carboxylic acids or nitriles.

Reduction Products: Amines or alcohols.

Coupling Products: Various substituted pyridines.

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate in Synthesis: N-(5-bromopyridin-2-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Studies: The compound is used in biological studies to investigate the effects of brominated pyridine derivatives on biological systems.

Medicine:

Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry:

Mecanismo De Acción

The mechanism of action of N-(5-bromopyridin-2-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amide group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

N-(5-chloropyridin-2-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.

N-(5-fluoropyridin-2-yl)propanamide: Contains a fluorine atom instead of bromine.

N-(5-iodopyridin-2-yl)propanamide: Contains an iodine atom instead of bromine.

Uniqueness:

Reactivity: The presence of the bromine atom in N-(5-bromopyridin-2-yl)propanamide makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.

Biological Activity: The bromine atom may confer unique biological properties, making it a valuable compound in drug development.

Actividad Biológica

N-(5-bromopyridin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound has the molecular formula C₈H₉BrN₂O and a molecular weight of approximately 244.09 g/mol. The presence of the bromine atom in its structure is believed to enhance its reactivity and biological activity compared to other halogenated analogs.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. The bromine atom may play a crucial role in these interactions, potentially enhancing binding affinity and specificity due to increased hydrophobic interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Anti-inflammatory Properties : The compound has been explored as a building block in drug development targeting neurological and inflammatory diseases. Its structural characteristics suggest potential interactions with cyclooxygenase (COX) enzymes and fatty acid amide hydrolase (FAAH), which are critical in inflammatory pathways .

- Enzyme Inhibition : Studies have shown that derivatives of brominated pyridines can act as inhibitors for various enzymes. For instance, compounds structurally related to this compound have demonstrated dual inhibitory action against FAAH and COX, indicating potential for analgesic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Variation | Unique Features |

|---|---|---|

| N-(5-chloropyridin-2-yl)propanamide | Chlorine instead of Bromine | Different reactivity profile |

| N-(5-fluoropyridin-2-yl)propanamide | Fluorine instead of Bromine | Potentially lower lipophilicity |

| N-(5-iodopyridin-2-yl)propanamide | Iodine instead of Bromine | Increased molecular weight and reactivity |

The presence of bromine in this compound enhances its reactivity in nucleophilic substitution reactions, making it more versatile compared to its chloro and fluoro counterparts.

Case Studies and Research Findings

- Inhibition Studies : A study highlighted that certain derivatives based on the structure of this compound showed promising results as competitive inhibitors of FAAH with Ki values indicating potent activity . This suggests potential applications in pain management therapies.

- Antichlamydial Activity : Research has indicated that compounds structurally related to this compound exhibit selective activity against Chlamydia trachomatis, providing a foundation for developing new treatments for this prevalent infection .

- Toxicity Assessments : Preliminary toxicity studies have shown that while some derivatives exhibit mild toxicity towards mammalian cell lines, they do not significantly affect host cell viability, indicating a favorable safety profile for further development .

Propiedades

IUPAC Name |

N-(5-bromopyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIDCRCDYZHCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.